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Compound of Interest

Compound Name: 2,4-Dimethoxythiazole

Cat. No.: B8634225

Get Quote

Comparative Guide: 2,4-Dimethoxythiazole vs.
2,4-Dimethylthiazole
Executive Summary
The core distinction between these two compounds lies in their primary application domain:

2,4-Dimethylthiazole is a naturally occurring, lipophilic flavorant with well-documented

metabolic pathways, whereas 2,4-Dimethoxythiazole is primarily a synthetic intermediate and

pharmacophore used to modulate electronic properties in medicinal chemistry (e.g., MMP

inhibitors). While the dimethyl variant is bioactive as an olfactory stimulant and metabolic

substrate, the dimethoxy variant serves as a polar, electron-rich scaffold for optimizing drug-

target interactions.

Chemical & Physical Profile Comparison
The structural substitution of methyl groups (–CH₃) with methoxy groups (–OCH₃) significantly

alters the physicochemical landscape of the thiazole core, impacting solubility, lipophilicity, and

metabolic stability.
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Feature 2,4-Dimethylthiazole 2,4-Dimethoxythiazole

CAS Number 541-58-2 1055074-93-5

Structure
Thiazole ring with methyls at

C2, C4

Thiazole ring with methoxys at

C2, C4

Molecular Weight 113.18 g/mol 145.18 g/mol

LogP (Lipophilicity) ~1.8 (Lipophilic)
~0.9 – 1.2 (Predicted, More

Polar)

Primary State Colorless to pale yellow liquid Solid / Crystalline powder

Odor Profile
Nutty, meaty, coffee-like (High

impact)

Low odor / Odorless (Non-

volatile)

Primary Utility
Flavoring agent (FEMA 3267),

Solvent

Drug intermediate, MMP

Inhibitor scaffold

Electronic Effect
Inductive donation (+I),

Hyperconjugation

Mesomeric donation (+M), H-

bond acceptor

Biological Activity: 2,4-Dimethylthiazole[1]
This compound is biologically active primarily through olfactory receptors and hepatic

metabolism. It is a "Generally Recognized As Safe" (GRAS) substance used widely in the food

industry.

A. Olfactory & Sensory Activity
Mechanism: Acts as a potent ligand for specific G-protein coupled olfactory receptors (ORs).

The hydrophobic methyl groups facilitate binding to the hydrophobic pockets of receptors

responsible for "roasted" or "nutty" perception.

Threshold: Detection threshold is extremely low (ppb range), making it a high-impact aroma

chemical.

B. Metabolism & Toxicology
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Metabolic Pathway: It undergoes oxidative metabolism in the liver, primarily catalyzed by

Cytochrome P450 enzymes (likely CYP2E1).

Key Metabolites:

N-Oxide formation: Oxidation of the thiazole nitrogen.

S-Oxidation: Formation of sulfoxides/sulfones (though less common for thiazoles than

thiophenes).

Methyl Oxidation: Hydroxylation of the methyl groups to form hydroxymethyl derivatives,

which are then conjugated and excreted.

Toxicity: Moderate acute toxicity (Mouse IP LD50: ~250 mg/kg). High concentrations can

cause irritation to respiratory mucosa due to its volatility.

Biological Activity: 2,4-Dimethoxythiazole
Unlike its dimethyl counterpart, 2,4-dimethoxythiazole is not a sensory agent. Its biological

value lies in its role as a bioisostere in drug design.

A. Medicinal Chemistry Utility (MMP Inhibitors)
Target: Matrix Metalloproteinases (MMPs), specifically MMP-13 (Collagenase 3).

Mechanism: The 2,4-dimethoxythiazole moiety acts as a core scaffold. The methoxy

groups function as:

Hydrogen Bond Acceptors: The oxygen atoms can accept H-bonds from enzyme

backbone residues, improving binding affinity compared to the non-polar dimethyl analog.

Electronic Modulators: The methoxy groups increase electron density in the thiazole ring

via the mesomeric effect (+M), altering the pKa of the nitrogen and potentially influencing

metal coordination (Zinc binding in MMPs).

Experimental Data: Derivatives incorporating this core have shown IC50 values in the

nanomolar (nM) range for MMP inhibition, reducing extracellular matrix degradation in

osteoarthritis models.
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B. Antimicrobial Potential (SAR Insights)
Direct Activity: The unsubstituted 2,4-dimethoxythiazole molecule has negligible

antimicrobial activity.

Derivatives: When coupled with hydrazones or sulfonamides, the dimethoxy-thiazole core

enhances potency against Gram-negative bacteria (E. coli) by increasing polarity and cell

membrane permeability compared to the more lipophilic dimethyl analogs.

Structural Activity Relationship (SAR) Visualization
The following diagram illustrates the divergent pathways of these two compounds: one towards

metabolic clearance (Dimethyl) and the other towards target inhibition (Dimethoxy).

2,4-Dimethylthiazole
(Lipophilic, Volatile)

2,4-Dimethoxythiazole
(Polar, Solid)

 Methyl to Methoxy
Substitution

Hepatic Metabolism
(CYP450)

 Oxidation

Olfactory Receptor
Activation (Nutty/Meaty)

 Ligand Binding

Drug Scaffold Design
(Bioisostere)

 Synthesis

N-Oxide / Hydroxymethyl
Metabolites (Excretion)

 Clearance

MMP-13 Inhibition
(Osteoarthritis Therapy) Target Binding

Enhanced H-Bonding
& Solubility

 Physicochemical
Modulation

Click to download full resolution via product page

Caption: Divergent biological fates: 2,4-Dimethylthiazole acts as a sensory ligand and

metabolic substrate, while 2,4-Dimethoxythiazole serves as a stable pharmacophore for

enzyme inhibition.

Experimental Protocols
Protocol A: Synthesis of 2,4-Dimethylthiazole (Hantzsch Method)
Use this standard protocol to generate the dimethyl reference standard.

Reagents: Thioacetamide (10 mmol), Bromoacetone (10 mmol), DMF (5 mL).
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Procedure:

Dissolve thioacetamide and bromoacetone in DMF in a pressure tube.

Seal and heat at 60°C for 1 hour.

Cool to room temperature and dilute with saturated aqueous NH₄Cl.

Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄.

Purification: Silica gel chromatography (Hexane/EtOAc).

Yield: Expect ~99% yield of a white solid/pale liquid.

Validation: 1H NMR (CDCl3) should show distinct singlets for methyl groups at C2 and C4.

Protocol B: In Vitro Antimicrobial Susceptibility Assay
Applicable for testing derivatives of both scaffolds.

Preparation: Dissolve test compounds (Dimethyl vs. Dimethoxy derivatives) in DMSO to a

stock concentration of 10 mM.

Medium: Mueller-Hinton Broth (MHB).

Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5

McFarland standard (~1.5 x 10^8 CFU/mL).

Plate Setup:

Use 96-well microtiter plates.

Perform serial 2-fold dilutions of compounds (Range: 512 µg/mL to 0.5 µg/mL).

Add 100 µL of bacterial suspension to each well.

Incubation: 37°C for 18–24 hours.
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Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via

absorbance at 600 nm.

Note: Dimethylthiazole is volatile; seal plates tightly to prevent cross-contamination via

vapor phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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